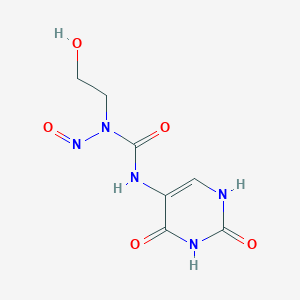

3-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-(2-hydroxyethyl)-1-nitrosourea

Description

3-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-(2-hydroxyethyl)-1-nitrosourea is a nitrosourea derivative featuring a tetrahydropyrimidine-2,4-dione (uracil-like) core linked to a 2-hydroxyethyl-substituted nitrosourea moiety. Nitrosoureas are well-known alkylating agents with anticancer properties, typically acting via DNA cross-linking and alkylation. While direct data on this compound’s synthesis or biological activity is absent in the provided evidence, its structural analogs and mechanistic insights from related nitrosoureas allow for comparative analysis .

Properties

CAS No. |

89854-43-3 |

|---|---|

Molecular Formula |

C7H9N5O5 |

Molecular Weight |

243.18 g/mol |

IUPAC Name |

3-(2,4-dioxo-1H-pyrimidin-5-yl)-1-(2-hydroxyethyl)-1-nitrosourea |

InChI |

InChI=1S/C7H9N5O5/c13-2-1-12(11-17)7(16)9-4-3-8-6(15)10-5(4)14/h3,13H,1-2H2,(H,9,16)(H2,8,10,14,15) |

InChI Key |

IDSUPEKZVIGOGK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)NC(=O)N(CCO)N=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-(2-hydroxyethyl)-1-nitrosourea typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of urea with β-ketoesters under acidic or basic conditions.

Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via alkylation reactions using ethylene oxide or ethylene chlorohydrin.

Formation of the Nitrosourea Moiety: The nitrosourea group can be formed by reacting the intermediate compound with nitrosating agents such as sodium nitrite in the presence of an acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, forming aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the nitrosourea moiety, potentially converting it to urea derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrosourea group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.

Medicine: Investigated for its potential as an anticancer agent due to its ability to alkylate DNA.

Industry: May be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The compound exerts its effects primarily through the alkylation of DNA. The nitrosourea moiety is responsible for the formation of highly reactive intermediates that can form covalent bonds with DNA bases, leading to cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately inhibiting cell growth and inducing apoptosis.

Comparison with Similar Compounds

Research Findings and Hypotheses

Anticancer Potential: While the target compound’s DNA alkylation capacity is likely weaker than BCNU’s, its hydroxyethyl group could reduce systemic toxicity, making it a candidate for combination therapies with DNA repair inhibitors .

Metabolic Stability :

- The hydroxyl group may facilitate glucuronidation or oxidation, altering pharmacokinetics compared to chloroethyl analogs. This could result in a shorter half-life but reduced cumulative toxicity .

Synergy with Existing Agents :

- Combining the target compound with O6-alkylguanine-DNA alkyltransferase (AGT) inhibitors (e.g., lomeguatrib) might enhance efficacy, as seen with other nitrosoureas .

Biological Activity

The compound 3-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-(2-hydroxyethyl)-1-nitrosourea is a derivative of nitrosoureas, which are known for their anticancer properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: CHNO

Molecular Weight: 226.20 g/mol

IUPAC Name: this compound

Nitrosoureas are alkylating agents that exert their cytotoxic effects primarily through the following mechanisms:

- DNA Cross-Linking: The compound forms covalent bonds with DNA, leading to cross-linking that inhibits DNA replication and transcription.

- Inhibition of Repair Mechanisms: By modifying nucleophilic sites on DNA and proteins, it interferes with the cell's ability to repair damage.

- Induction of Apoptosis: The resultant DNA damage triggers apoptotic pathways in cancer cells.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity against various cancer cell lines. In vitro studies have shown IC values in the low micromolar range for several human cancer cell lines:

These findings suggest that the compound is a potent candidate for further development as an anticancer agent.

Cytotoxicity Profile

While exhibiting potent antitumor effects, the compound also demonstrates a relatively low cytotoxicity in non-cancerous cell lines. In a comparative study:

This differential activity highlights its potential as a selective anticancer agent.

Case Studies and Research Findings

-

Case Study on Efficacy Against Pancreatic Cancer:

A recent study evaluated the efficacy of the compound in combination with other chemotherapeutics in treating pancreatic cancer models. The results indicated enhanced tumor regression compared to monotherapy approaches, suggesting a synergistic effect that warrants further investigation. -

Structure-Activity Relationship (SAR):

Research into SAR has identified critical functional groups within the compound that contribute to its biological activity. Modifications to the tetrahydropyrimidine moiety enhanced potency while reducing off-target effects.

Future Directions

The promising biological activity of This compound positions it as a candidate for further preclinical studies. Future research should focus on:

- In Vivo Studies: Assessing efficacy and safety profiles in animal models.

- Mechanistic Studies: Elucidating detailed mechanisms underlying its anticancer effects.

- Clinical Trials: Evaluating therapeutic potential in human subjects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.